
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester, also known as diethyl 3,5-pyridinedicarboxylate, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a colorless, odorless liquid with a molecular formula of C14H19NO4 and a molecular weight of 273.31 g/mol. This compound has been studied for its potential use in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate is not well understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate. However, it has been reported to have low toxicity and is not considered to be a hazardous substance.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to handle. However, it has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate. One potential area of research is its use as a ligand in coordination chemistry. It may also have potential applications in the synthesis of metal-organic frameworks for use in catalysis and gas storage. Additionally, further studies on its potential use in medicine and agriculture may be warranted.
Méthodes De Synthèse
There are several methods for synthesizing 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate, but the most commonly used method involves the reaction of 3,5-pyridinedicarboxylic acid with 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester carbonate in the presence of a catalyst such as triethylamine. The reaction takes place at a temperature of around 80-100°C and yields 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate as the main product.
Applications De Recherche Scientifique
Diethyl 3,5-pyridinedicarboxylate has been extensively studied for its various applications in scientific research. It has been used as a precursor for the synthesis of various organic compounds such as pyridine-2,6-dicarboxylic acid and pyridine-2,5-dicarboxylic acid. It has also been used as a ligand in coordination chemistry, and as a building block for the synthesis of various metal-organic frameworks.
Propriétés
Numéro CAS |
14258-08-3 |
|---|---|
Nom du produit |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester |
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
diethyl 1,2,4,6-tetramethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-7-19-14(17)12-9(3)13(15(18)20-8-2)11(5)16(6)10(12)4/h9H,7-8H2,1-6H3 |
Clé InChI |
AZNISFZCSXEMJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
SMILES canonique |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
Synonymes |
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





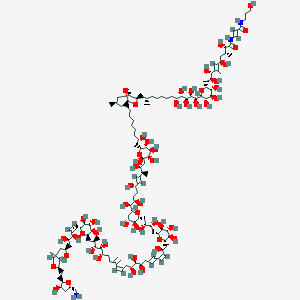


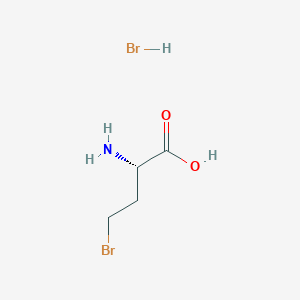
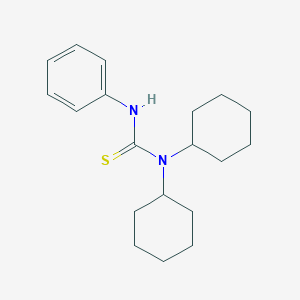
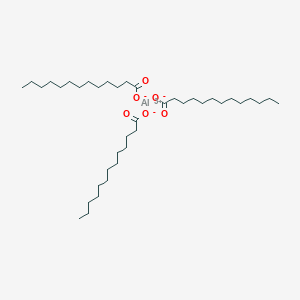
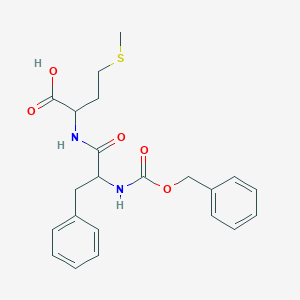

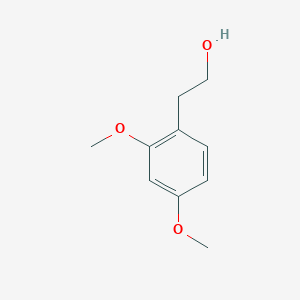
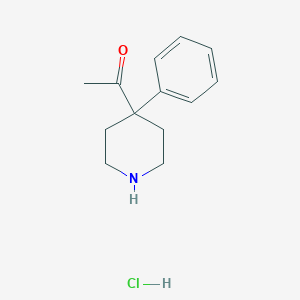
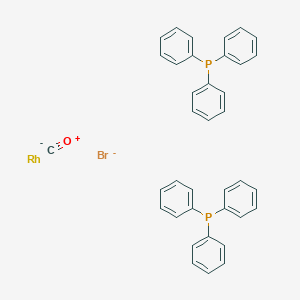
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)